

Application of 4-(Hydroxymethyl)phenylacetic Acid as a Linker Reagent

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)phenylacetic acid

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Introduction

4-(Hydroxymethyl)phenylacetic acid, commonly known as the PAM (Phenylacetamidomethyl) linker, is a bifunctional molecule widely utilized in the field of bioconjugation and solid-phase synthesis.^{[1][2][3][4][5]} Its structure, featuring a carboxylic acid and a benzylic hydroxyl group, allows for its versatile application as a stable yet cleavable linkage agent. This document provides detailed application notes and protocols for the use of **4-(Hydroxymethyl)phenylacetic acid** in solid-phase peptide synthesis (SPPS) and explores its potential application in the design of self-immolative linkers for Antibody-Drug Conjugates (ADCs).

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the PAM linker is employed to anchor the first amino acid to a solid support, typically a polystyrene resin. The resulting ester bond is stable to the conditions of peptide chain elongation using Boc chemistry but can be cleaved under strong acidic conditions to release the final peptide with a C-terminal carboxylic acid.^[1]

Experimental Protocols

1. Loading of the First Amino Acid onto PAM Resin

The esterification of the first N-Boc-protected amino acid to the hydroxyl group of the PAM linker on the resin is a critical step. Below are three common protocols.

Protocol 1.1: DCC/DMAP Mediated Esterification

This is a widely used method for attaching the first amino acid.[\[1\]](#)

- Materials:

- PAM Resin (e.g., 4-(Hydroxymethyl)phenylacetamidomethyl-polystyrene)
- N-Boc-protected amino acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- 1-Hydroxybenzotriazole (HOBr) (to suppress racemization)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Acetic Anhydride
- Pyridine

- Procedure:

- Swell the PAM resin in DMF (15 mL per gram of resin) for 1-2 hours in a reaction vessel.
- In a separate flask, dissolve the N-Boc-amino acid (1.5-2.5 equivalents relative to resin loading) and HOBr (1.5-2.5 equivalents) in a minimal amount of DMF.
- Add the amino acid/HOBr solution to the swollen resin.
- Add DCC (1.5-2.5 equivalents) to the resin mixture.

- Add a catalytic amount of DMAP (0.1 equivalents).
- Agitate the mixture at room temperature for 2-4 hours.
- To cap any unreacted hydroxyl groups, add acetic anhydride (2 equivalents) and pyridine (2 equivalents) and continue agitation for 30 minutes.
- Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
- Dry the resin under vacuum.

Protocol 1.2: Symmetrical Anhydride Method

This method can improve coupling efficiency for some amino acids.

- Materials:

- PAM Resin
- N-Fmoc-protected amino acid
- N,N'-Diisopropylcarbodiimide (DIC)
- DMAP
- DMF
- DCM

- Procedure:

- Swell the PAM resin in DMF.
- In a separate flask, dissolve the N-Fmoc-amino acid (10 equivalents relative to resin loading) in DCM.
- Add DIC (5 equivalents) and stir for 20 minutes at 0°C to form the symmetrical anhydride.
- Evaporate the DCM under reduced pressure.

- Dissolve the resulting anhydride in a minimal amount of DMF and add it to the swollen resin.
- Add DMAP (0.1 equivalents) and agitate for 1-2 hours at room temperature.
- Wash and dry the resin as described in Protocol 1.1.

Protocol 1.3: MSNT/Melm Method

This method is particularly useful for sterically hindered amino acids.

- Materials:

- PAM Resin
- N-Fmoc-protected amino acid
- 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)
- 1-Methylimidazole (Melm)
- DCM

- Procedure:

- Swell the resin in DCM.
- In a separate flask, dissolve the N-Fmoc-amino acid (5 equivalents), MSNT (5 equivalents), and Melm (3.75 equivalents) in dry DCM.
- Add the activated amino acid solution to the resin.
- Agitate for 1-3 hours at room temperature.
- Wash and dry the resin as described in Protocol 1.1.

Quantitative Data for Amino Acid Loading

Parameter	Protocol 1.1 (DCC/DMAP)	Protocol 1.2 (Symmetrical Anhydride)	Protocol 1.3 (MSNT/MelM)
Amino Acid (eq.)	1.5 - 2.5	10	5
Coupling Reagent (eq.)	1.5 - 2.5 (DCC)	5 (DIC)	5 (MSNT)
Catalyst/Additive (eq.)	0.1 (DMAP), 1.5-2.5 (HOBT)	0.1 (DMAP)	3.75 (MelM)
Reaction Time (h)	2 - 4	1 - 2	1 - 3
Typical Loading (mmol/g)	0.5 - 1.0	0.5 - 1.2	0.4 - 0.9

2. Quantification of Resin Loading

The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group and measuring its absorbance.

- Procedure:
 - Accurately weigh a small amount of the dried, loaded resin (5-10 mg).
 - Treat the resin with a 20% solution of piperidine in DMF for 30 minutes to cleave the Fmoc group.
 - Dilute an aliquot of the supernatant with DMF.
 - Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
 - Calculate the loading using the Beer-Lambert law ($\epsilon_{301} = 7800 \text{ M}^{-1}\text{cm}^{-1}$).

3. Cleavage of the Peptide from PAM Resin

Strong acid is required to cleave the ester linkage of the PAM linker.

Protocol 3.1: HF Cleavage

- Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.
- Reagents:
 - Anhydrous HF
 - Scavengers (e.g., anisole, p-cresol)
- Procedure:
 - Place the dried peptide-resin in an HF cleavage apparatus.
 - Add appropriate scavengers.
 - Cool the vessel to -5 to 0°C.
 - Condense anhydrous HF into the vessel.
 - Stir the mixture at 0°C for 1-2 hours.
 - Evaporate the HF under vacuum.
 - Precipitate the cleaved peptide in cold diethyl ether.

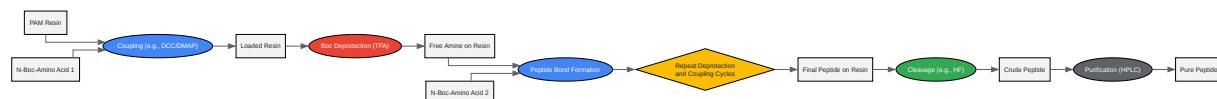
Protocol 3.2: TFMSA Cleavage

A less hazardous alternative to HF.

- Reagents:
 - Trifluoromethanesulfonic acid (TFMSA)
 - Trifluoroacetic acid (TFA)
 - Scavengers (e.g., thioanisole)
- Procedure:

- Suspend the peptide-resin in TFA.
- Add thioanisole as a scavenger.
- Cool the mixture to 0°C.
- Slowly add TFMSA.
- Stir at room temperature for 1-2 hours.
- Filter the resin and precipitate the peptide in cold diethyl ether

SPPS Workflow using PAM Linker



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Workflow for Solid-Phase Peptide Synthesis using a PAM linker.

Hypothetical Application in Antibody-Drug Conjugate (ADC) Linkers

While not a mainstream application, the p-hydroxybenzyl alcohol core of **4-(Hydroxymethyl)phenylacetic acid** makes it an attractive starting point for the design of self-immolative linkers for ADCs.^[6]^[7] Self-immolative linkers are designed to release a payload in an unmodified form following a specific triggering event, such as enzymatic cleavage.^[8]

Principle of a p-Hydroxybenzyl Alcohol-Based Self-Immolative Linker

The principle relies on a 1,6-elimination reaction. A triggering group (e.g., a peptide sequence cleavable by a lysosomal enzyme) is attached to the phenolic oxygen of the p-hydroxybenzyl alcohol moiety. The drug (payload) is connected to the benzylic position. Once the ADC is internalized by a target cell and traffics to the lysosome, the triggering group is cleaved. This unmasks the phenol, which then initiates an electronic cascade, leading to the release of the payload.

Proposed Synthesis of a **4-(Hydroxymethyl)phenylacetic Acid**-Derived ADC Linker

This hypothetical protocol outlines the synthesis of a cleavable ADC linker using **4-(Hydroxymethyl)phenylacetic acid** as a scaffold. The linker will incorporate a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide as the trigger.

Protocol 4.1: Synthesis of a Maleimide-Functionalized Self-Immulative Linker

- Materials:
 - **4-(Hydroxymethyl)phenylacetic acid**
 - Fmoc-Cit-OH, Fmoc-Val-OH
 - p-Aminobenzyl alcohol (PABA)
 - Maleimidocaproic acid (MC)
 - Coupling reagents (e.g., HATU, HOBr, DIC)
 - Bases (e.g., DIPEA)
 - Protecting group reagents (e.g., Boc-anhydride)
 - Solvents (DMF, DCM, etc.)
- Synthetic Scheme:
 - Protection: Protect the carboxylic acid of **4-(Hydroxymethyl)phenylacetic acid** as a t-butyl ester.

- Dipeptide Synthesis: Synthesize the Fmoc-Val-Cit-PABA moiety using standard peptide coupling techniques.
- Linker Assembly: Couple the deprotected Val-Cit-PABA to the phenolic oxygen of the protected **4-(Hydroxymethyl)phenylacetic acid** via a carbamate linkage.
- Payload Attachment: Attach the cytotoxic payload to the benzylic hydroxyl group of the linker scaffold.
- Deprotection and Functionalization: Deprotect the carboxylic acid and couple it with a maleimide-containing spacer (e.g., maleimidocaproic acid) to introduce the antibody conjugation handle.

Drug Release Mechanism



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